2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid

Catalog No.
S562368
CAS No.
23911-26-4
M.F
C14H19N3O8
M. Wt
357.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic a...

CAS Number

23911-26-4

Product Name

2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid

IUPAC Name

2-[bis[2-(2,6-dioxomorpholin-4-yl)ethyl]amino]acetic acid

Molecular Formula

C14H19N3O8

Molecular Weight

357.32 g/mol

InChI

InChI=1S/C14H19N3O8/c18-10(19)5-15(1-3-16-6-11(20)24-12(21)7-16)2-4-17-8-13(22)25-14(23)9-17/h1-9H2,(H,18,19)

InChI Key

RAZLJUXJEOEYAM-UHFFFAOYSA-N

SMILES

C1C(=O)OC(=O)CN1CCN(CCN2CC(=O)OC(=O)C2)CC(=O)O

Synonyms

CDTPAA, cyclic DTPA anhydride, DTPA cyclic anhydride

Canonical SMILES

C1C(=O)OC(=O)CN1CCN(CCN2CC(=O)OC(=O)C2)CC(=O)O
  • Origin: There's limited information available regarding the specific origin of DTPA dianhydride. However, its structure suggests it can be derived from Diethylenetriaminepentaacetic acid (DTPA) through dehydration, removing two water molecules []. DTPA is a well-established chelating agent widely used in research.
  • Significance: Research on DTPA dianhydride is relatively new. While its properties suggest potential applications, specific scientific studies exploring its functionalities are scarce [].

Molecular Structure Analysis

  • Key features: The structure consists of a central acetic acid group (CH3COOH) linked to a nitrogen atom. Two ethyl diamine groups (CH2CH2NH2) are attached to the nitrogen, each containing a cyclic anhydride ring (2,6-dioxomorpholino) [].
  • Notable aspects: The presence of multiple anhydride rings indicates potential for forming stable complexes with metal ions due to their chelating properties []. This characteristic is similar to its parent molecule, DTPA.

Chemical Reactions Analysis

  • Synthesis: Information on the specific synthesis of DTPA dianhydride is limited. However, considering its structure, it is likely synthesized through dehydration of DTPA, potentially using reagents like acetic anhydride [].

Balanced chemical equation (tentative):

DTPA + 2(CH3CO)2O -> DTPA dianhydride + 4CH3COOH (acetic acid)

  • Decomposition: The decomposition pathways of DTPA dianhydride haven't been extensively studied. However, anhydrides are known to react with water to regenerate the parent molecule (DTPA) [].

Balanced chemical equation (tentative):

DTPA dianhydride + 2H2O -> DTPA


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of multiple cyclic rings.
  • Solubility: Potentially soluble in organic solvents due to the presence of both polar (amide groups) and non-polar (aliphatic chains) moieties.
  • Stability: The anhydride rings might exhibit hydrolytic instability, readily reacting with water.

There is currently no extensive research available on the specific mechanism of action of DTPA dianhydride. However, considering its structural similarity to DTPA, it might function as a chelating agent. DTPA is known to form stable complexes with metal ions by coordinating with them through its nitrogen and oxygen atoms [].

Metal Chelation

2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid, also known as DTPA dianhydride or DTPA bis-anhydride, is a chelating agent used in scientific research for its ability to bind metal ions. Due to its structure with multiple carboxylic acid groups, it can form strong complexes with various metal cations. This property is valuable in numerous research applications.

  • Lanthanide Separations

    DTPA dianhydride is employed in the separation and purification of lanthanide elements. These elements exhibit similar chemical properties, making their separation challenging. DTPA dianhydride's selective complexation with specific lanthanides allows for their efficient separation using techniques like ion-exchange chromatography.

  • Study of Metal-Protein Interactions

    Researchers utilize DTPA dianhydride to investigate the role of metal ions in protein function. By competitively binding to metal binding sites on proteins, DTPA dianhydride can help elucidate the dependence of protein activity on specific metal ions.

Other Potential Applications

While research on DTPA dianhydride is ongoing, some studies suggest its potential use in other scientific areas:

  • Drug Delivery Systems

    Due to its chelating properties, DTPA dianhydride might be explored in designing drug delivery systems. It could potentially bind metal ions that can improve drug efficacy or help deliver drugs to specific targets in the body [].

  • Biomedical Imaging

    The metal chelation ability of DTPA dianhydride might be valuable in developing contrast agents for biomedical imaging techniques. By complexing with paramagnetic metal ions, DTPA dianhydride could enhance image contrast in magnetic resonance imaging (MRI) [].

XLogP3

-3.3

UNII

WNM9RLH5X9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23911-26-4

Dates

Modify: 2023-08-15

Labeling of monoclonal antibodies with 153Sm for potential use in radioimmunotherapy

M Fani, S Vranjes, S C Archimandritis, S Potamianos, S Xanthopoulos, P Bouziotis, A D Varvarigou
PMID: 12433040   DOI: 10.1016/s0969-8043(02)00181-1

Abstract

The labeling of a monoclonal (anti-CEA) and a polyclonal (IgG) antibody with 153Sm has been investigated, using the bicyclic anhydride of DTPA (cDTPAa) as the chelating agent. The radiochemical study was performed using a combination of radioanalytical techniques (gel filtration, HPLC, ITLC-SG and SDS-PAGE). Optimization of factors affecting labeling (pH, Ab, Ab-DTPA concentration, etc.) leads to a labeling yield higher than 90%. Biodistribution studies in normal mice showed slow blood clearance and high uptake into the liver, kidney and lungs.


Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride

C H Paik, M A Ebbert, P R Murphy, C R Lassman, R C Reba, W C Eckelman, K Y Pak, J Powe, Z Steplewski, H Koprowski
PMID: 6644376   DOI:

Abstract

Diethylenetriaminepentaacetic acid (DTPA) was conjugated with a practical concentration (300 micrograms/ml) of antibody to human albumin (Ab) and 1083 17-1A monoclonal colorectal antibody (MAb-17-1A) via an acylation reaction using cyclic DTPA anhydride (cDTPAA). The conjugation reaction was favored as pH increased. Bicarbonate buffer at pH 8.2 was chosen for studies of the effect of the cDTPAA-to-antibody ratio on DTPA conjugation with antibody because of its good buffer capacity at that pH. The reaction of cDTPAA with Ab at molar ratios of 2000, 1000, 500, and 100 in the bicarbonate buffer gave rise to 11, 9, 8, and 2 indium atoms incorporated per Ab with 47%, 55%, 59%, and 77% retention of the binding activity. For the conjugation reaction of MAb-17-1A, 29, 28, 31, 11, 4, and 1 indium atoms were incorporated, with the retention of less than 5%, less than 5%, less than 5%, 12%, 60%, and 93% of binding activity when the molar ratio was 5000, 2000, 1000, 500, 100, and 50.


Synthesis and characterization of a novel DTPA polymerized hemoglobin based oxygen carrier

Chad R Haney, Paul W Buehler, Anil Gulati
PMID: 16102904   DOI: 10.1016/j.bbagen.2005.07.002

Abstract

The purpose of this study was to prepare a novel polymerized hemoglobin (Hb) based oxygen carrier (HBOC) designed to minimize Hb induced hypertension, while employing a simple and inexpensive method of preparation. Cyclic-diethylenetriaminepentaacetic acid (DTPA) was used to polymerize stroma free Hb (SF-Hb).
SF-Hb was isolated from red blood cells and reacted with DTPA at a constant concentration, pH, and duration. Low molar mass fractions (<100 kDa) were removed using ultrafiltration. Reactions and subsequent ultrafiltration steps were determined to be reproducible by analyzing molar mass, colloid osmotic pressure and oxygen affinity. Finally, a model of 50% exchange transfusion (ET) in rats was used to evaluate the blood pressure response to DTPA polymerized SF-Hb (Poly-DTPA-Hb).
Poly-DTPA-Hb demonstrated a number averaged molar mass of 128.7 kDa and a weighted average of 223.0 kDa. Oxygen binding equilibrium indicated high oxygen affinity (P50 = 5.1+/-0.01 mm Hg) and little cooperativity (n = 1.4). Poly-DTPA-Hb and a control DTPA polymerized human serum albumin (Poly-DTPA-HSA) unexpectedly caused acute hypotension during the period of ET in rats (mean arterial pressure approximately 45% less than baseline). Hypotension occurring over the period of ET was determined to be mediated by calcium binding to protein associated DTPA. This effect was attenuated by the addition of calcium chloride (CaCl2) to the Poly-DTPA protein preparations.
Cyclic DTPA anhydride can be used to create cross-linked and polymerized hemoglobin, using a simple and inexpensive process. However, the addition of CaCl2 to the preparation appears to be required to prevent calcium chelation and subsequent hypotension during infusion.


Labeling monoclonal antibodies and F(ab')2 fragments with (111In) indium using cyclic DTPA anhydride and their in vivo behavior in mice bearing human tumor xenografts

J Powe, K Y Pak, C H Paik, Z Steplewski, M A Ebbert, D Herlyn, C Ernst, A Alavi, W C Eckelman, R C Reba
PMID: 6544629   DOI: 10.1089/cdd.1984.1.125

Abstract

Monoclonal antibodies (MAb) and their F(ab')2 fragments to human colorectal carcinoma (CRC) and human melanoma-associated antigens were conjugated to diethylenetriaminepentaacetic acid (DTPA) via an acylation reaction using cyclic DTPA dianhydride. Relative immunoreactivity of the F(ab')2 fragments was as high as 70% when an average of only 0.7 DTPA molecules was conjugated per fragment, decreasing rapidly to less than 5% when 9.0 DTPA molecules were conjugated. The 111In-labeled whole MAb in mice bearing human tumor xenografts showed higher concentrations in tumor, liver, kidney, and spleen 7 days after injection of MAb when compared with the same MAb labeled with 131I. F(ab')2 labeled with 111In showed a marked persistence in the tumor-bearing mice with higher concentrations in all organs except blood, when compared with 131I-labeled F(ab')2. Radioactivity was particularly high in the kidneys. Although images of human tumor xenografts were easily visualized using 131I-labeled F(ab')2 3 days after injection, it was difficult to visualize tumor grafts with 111In-labeled F(ab')2 due to persistently high renal, liver, and background activity. Increased catabolism of the 131I-labeled MAb may be the cause of the difference; but antibodies with high immunological activity are a necessity for in vivo imaging studies before firm conclusions can be drawn.


A comparison of the cyclic anhydride and mixed anhydride methods for 111In-DTPA chelation to monoclonal antibodies

T S Wang, S C Srivastava, R A Fawwaz, P Giacomini, S Ferrone, P Richards, M Hardy, P O Alderson
PMID: 6483630   DOI:

Abstract

The cyclic anhydride (CA) and the mixed anhydride (MA) of DTPA were synthesized and used to chelate 111In to an antimelanoma monoclonal antibody. The CA and MA methods showed mean labeling efficiencies of 25.7 and 20.5%, respectively (p = NS). The binding efficiency of labeled antibody to human melanoma cells in tissue culture also was similar (means = 52 and 50%, respectively, p = NS), as was tumor uptake in nude mice at 96 hrs post-injection (16%-CA vs 12%-MA). The method required less complicated chemical syntheses, much less preparation time, and the product was stable over a much longer period. The results suggest that the CA method is preferable for bifunctional chelate labeling of monoclonal antibodies with 111In-DTPA.


Relative reactivity of DTPA, immunoreactive antibody-DTPA conjugates, and nonimmunoreactive antibody-DTPA conjugates toward indium-111

C H Paik, J J Hong, M A Ebbert, S C Heald, R C Reba, W C Eckelman
PMID: 3989604   DOI:

Abstract

Anti-human serum albumin antibody (Ab) was reacted with cyclic DTPA dianhydride (cDTPAA) at various cDTPAA/Ab molar ratios between 1 and 40. Using a carrier In titration method for DTPA and DTPA-antibody conjugate (Ab-DTPA), we determined that the above reactions produced between 0.1 and 11 DTPA molecules per either immunoreactive antibody (sAb) or nonimmunoreactive antibody (nAb). The percentage of sAb remaining after the above reactions was between 88 and 62%. The reaction of no-carrier-added 111In with the reaction mixture from cDTPAA/Ab molar ratios of 1 to 40 gave radiochemical yields less than or equal to 25% for the respective Ab-DTPA. The rest of the 111In activity was associated with free DTPA. Our results indicate that Ab-DTPA containing greater than 1 DTPA molecule per Ab is more reactive than that containing less than 1 DTPA but is about as reactive as free DTPA. This allows us to label in the presence of free DTPA and consequently prevent colloid formation. The percentage of 111In activity incorporated into sAb-DTPA from the reactions at these molar ratios was similar to that found from the uv analysis. This indicates that the reactivity of sAb-DTPA and nAB-DTPA from the same conjugation reaction is similar. As a result, we were able to conjugate about one DTPA molecule to the Ab without causing deactivation of the Ab and label it with 111In in the presence of excess DTPA. We obtained a specific activity of 6 muCi 111In per microgram of Ab using research grade 111In without further purification.


Coupling antibody with DTPA--an alternative to the cyclic anhydride

A Najafi, R L Childs, D J Hnatowich
PMID: 6547405   DOI: 10.1016/0020-708x(84)90184-4

Abstract




Radioimmunoscintigraphy with anti-thyroglobulin monoclonal antibodies

M Fischer, U J Hoffmann, W Köhnlein, D Skutta
PMID: 3808965   DOI:

Abstract

Monoclonal mouse antibodies to human thyroglobulin were conjugated to the cyclic dianhydride of DTPA. After radiolabelling with 111In this compound was injected into nude mice bearing various human thyroid carcinomas. Repeated imaging studies were carried out 15 min to 50 h after tracer administration. In both papillary and undifferentiated thyroid carcinoma no significant uptake of radiolabelled anti-hTG-MAb was observed.


Efficient conjugation of DTPA to an IgM monoclonal antibody in ascites fluid

B M Kinsey, R M Macklis, J M Ferrara, W W Layne, S J Burakoff, A I Kassis
PMID: 2898458   DOI: 10.1016/0883-2897(88)90108-0

Abstract

We have developed a simple, rapid, and reproducible method for conjugating the bifunctional metal chelator diethylenetriaminepentaacetic acid (DTPA) to an IgM monoclonal antibody (MoAb) without first isolating the MoAb from the ascites fluid. Treatment of the protein mixture in the ascites fluid with cyclic DTPA anhydride (cDTPAA) followed by HPLC purification on a size exclusion column allowed isolation of the DTPA-IgM conjugate which could then be labeled with 111In in greater than or equal to 80% yield. Over the range of total protein concentrations used (11-44 mg/mL), the number of DTPA molecules per molecule of IgM was approximately one-half the molar ratio of cDTPAA to total protein. We have used this method to prepare an 111In labeled anti-Thy 1.2 IgM, a MoAb with specificity for a murine cell-surface antigen found on normal and malignant T cells and neuroectodermal tissues. Analysis of the DTPA-IgM conjugate prior to and after 111In labeling using indirect immunofluorescence flow cytometry and a target-cell binding assay showed that the antigen specificity of this anti-Thy 1.2 MoAb is not substantially altered by the presence of up to 8 DTPA molecules per IgM molecule.


Radiolabelling of monoclonal antibodies: optimization of conjugation of DTPA to F(ab')2-fragments and a novel measurement of the degree of conjugation using Eu(III)-labelling

M Hartikka, P Vihko, M Södervall, L Hakalahti, P Torniainen, R Vihko
PMID: 2469581   DOI: 10.1007/BF00254630

Abstract

F(ab')2 fragments (at concentrations of 5-30 mg/ml) derived from monoclonal antibodies raised against human prostate specific acid phosphatase were derivatized with a bicyclic anhydride of diethylenetriaminepentaacetic acid (cDTPAA) in the molar ratios of cDTPAA/F(ab')2 of 1:1, 5:1, 10:1 or 50:1. The most optimal product, aimed at radioimaging of prostatic cancer was obtained when the antibody fragment concentration was at least 10 mg/ml and the molar ratio of cDTPAA to F(ab')2 was 5:1. cDTPAA was added dissolved in dimethylsulfoxide (DMSO). Under these conditions, 1.8-2.2 DTPA molecules/F(ab')2 molecule were bound, giving a coupling efficiency of 37%-44%, and the labelling efficiency with 111In (3 mCi/1 mg protein) was 95% +/- 3% (n = 7). The antibody fragment completely retained its immunoreactivity measured by radioimmunoassay and showed no aggregation when studied using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE). For evaluation of the degree of conjugation of DTPA to the antibody fragment, a novel technique was developed relying on the use of EuCl3, and the measurement of europium fluorescence employing time resolved fluorometry. Results by EuCl3 labelling were identical to those obtained by the conventional 111InCl3 labelling method.


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